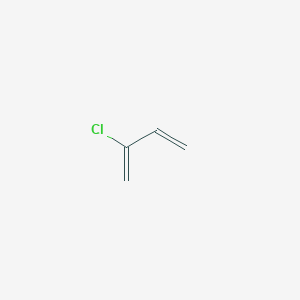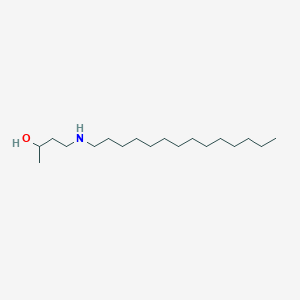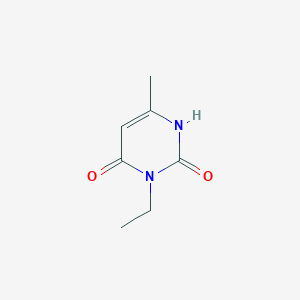
3-etil-6-metil-1H-pirimidina-2,4-diona
Descripción general
Descripción
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione, also known as 3-ethyl-6-methyluracil, is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of ethyl and methyl groups at the 3rd and 6th positions, respectively, on the pyrimidine ring. It is a white crystalline solid with a molecular formula of C7H10N2O2.
Aplicaciones Científicas De Investigación
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The biochemical pathways affected by 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione are primarily those involved in DNA repair, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . By inhibiting PARP-1, these pathways are disrupted, leading to genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione is the inhibition of PARP-1, leading to a compromise in the DNA repair mechanism of cancer cells . This results in genomic dysfunction and ultimately, cell death .
Métodos De Preparación
The synthesis of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the alkylation of uracil derivatives. For instance, the reaction of 6-methyluracil with ethyl iodide in the presence of a base such as potassium carbonate can yield 3-ethyl-6-methyluracil. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where nucleophiles such as halides or amines replace the existing groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Comparación Con Compuestos Similares
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
6-Methyluracil: Lacks the ethyl group at the 3rd position, resulting in different chemical and biological properties.
3-Ethyluracil: Lacks the methyl group at the 6th position, leading to variations in reactivity and applications.
Thymine: A naturally occurring pyrimidine nucleobase with a methyl group at the 5th position instead of the 6th, which is a key component of DNA.
The uniqueness of 3-ethyl-6-methyl-1H-pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(2)8-7(9)11/h4H,3H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPISPCRFQVXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143421 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-24-2 | |
| Record name | 3-Ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


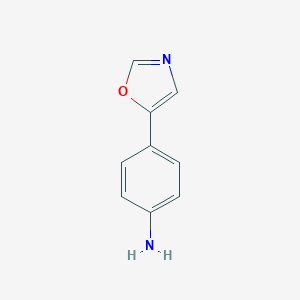
![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)
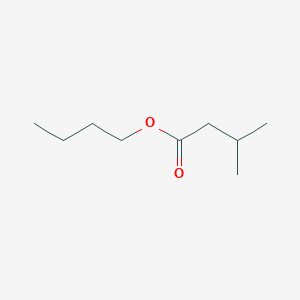

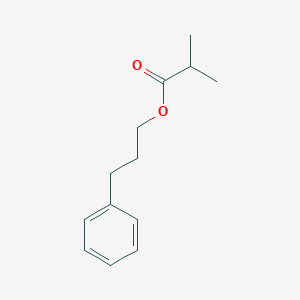
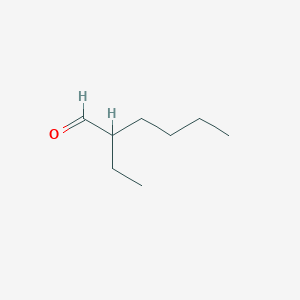

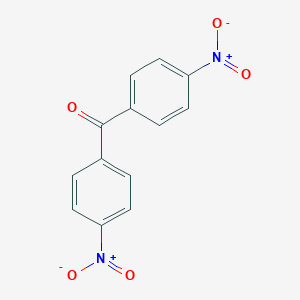
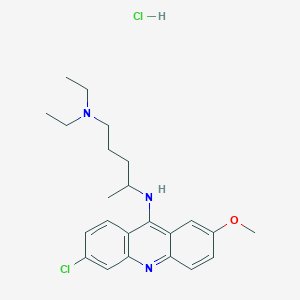
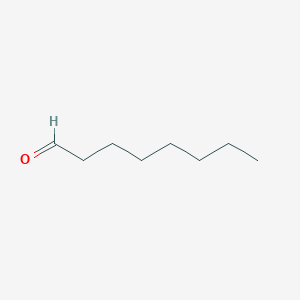
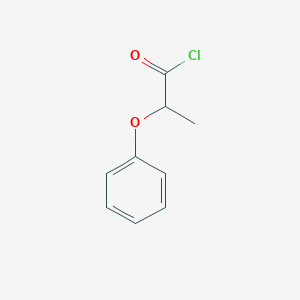
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
